Ppaps

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphonoformic acid or PPAPs (2-carboxyethyl) phosphonic acid is a chemical compound that has a wide range of applications in the field of scientific research. PPAPs are a class of compounds that are structurally similar to amino acids and are known to exhibit a variety of biological activities. In

Wirkmechanismus

PPAPs are known to inhibit the activity of certain enzymes, including viral proteases and RNA polymerases. They also interfere with the biosynthesis of nucleic acids, which are essential for the replication of viruses and bacteria. PPAPs have been shown to inhibit the replication of a variety of viruses, including HIV, herpes simplex virus, and influenza virus.

Biochemische Und Physiologische Effekte

PPAPs have been found to have a variety of biochemical and physiological effects. They have been shown to reduce inflammation, oxidative stress, and apoptosis. PPAPs have also been found to increase the production of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.

Vorteile Und Einschränkungen Für Laborexperimente

PPAPs have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in large quantities. PPAPs also have a low toxicity profile, which makes them safe for use in animal studies. However, PPAPs have several limitations. They are not very water-soluble, which can make it difficult to administer them to animals. PPAPs can also be metabolized quickly in the body, which can limit their effectiveness.

Zukünftige Richtungen

There are several future directions for the study of PPAPs. One area of research is the development of more water-soluble derivatives of PPAPs, which would make them easier to administer to animals. Another area of research is the identification of new biological activities of PPAPs. Finally, the development of new synthetic methods for PPAPs could lead to the discovery of new compounds with even more potent biological activities.

Conclusion:

In conclusion, PPAPs are a class of compounds that have a wide range of applications in scientific research. They exhibit a variety of biological activities and have been extensively studied for their antiviral, antibacterial, and neuroprotective properties. PPAPs have several advantages for lab experiments, but also have several limitations. Future research on PPAPs could lead to the discovery of new compounds with even more potent biological activities.

Synthesemethoden

PPAPs can be synthesized using a variety of methods, including the reaction of phosphorous acid with acetaldehyde or formaldehyde. Another method involves the reaction of phosphorous acid with ethylene glycol in the presence of a catalyst. The resulting product is then treated with a base to form PPAPs.

Wissenschaftliche Forschungsanwendungen

PPAPs have been extensively studied for their biological activities. They have been found to exhibit antiviral, antibacterial, and antifungal properties. PPAPs have also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPAPs have been found to have anticancer properties and can be used in cancer therapy.

Eigenschaften

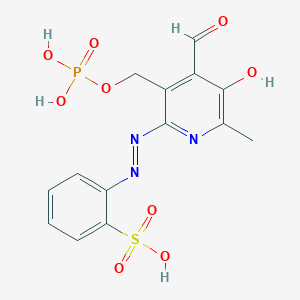

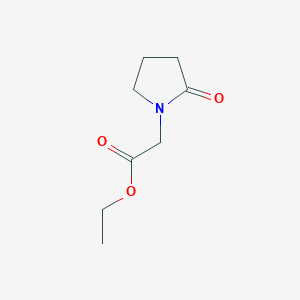

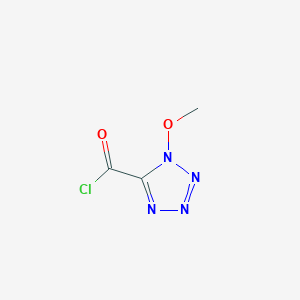

CAS-Nummer |

121864-87-7 |

|---|---|

Produktname |

Ppaps |

Molekularformel |

C14H14N3O9PS |

Molekulargewicht |

431.32 g/mol |

IUPAC-Name |

2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C14H14N3O9PS/c1-8-13(19)9(6-18)10(7-26-27(20,21)22)14(15-8)17-16-11-4-2-3-5-12(11)28(23,24)25/h2-6,19H,7H2,1H3,(H2,20,21,22)(H,23,24,25) |

InChI-Schlüssel |

RPVOVRHNBSDDRX-VKAVYKQESA-N |

Isomerische SMILES |

CC1=N/C(=N\NC2=CC=CC=C2S(=O)(=O)O)/C(=C(C1=O)C=O)COP(=O)(O)O |

SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |

Kanonische SMILES |

CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |

Synonyme |

PPAPS pyridoxal phosphate-6-azophenyl-2'-sulfonic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)